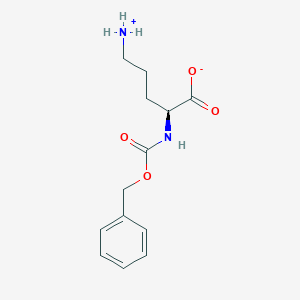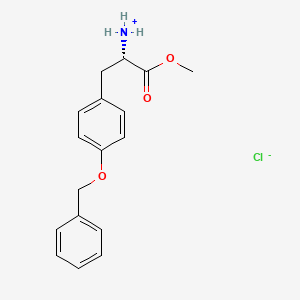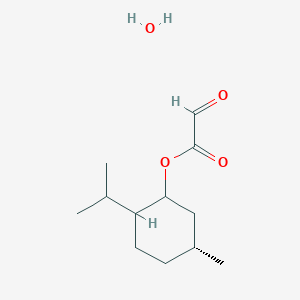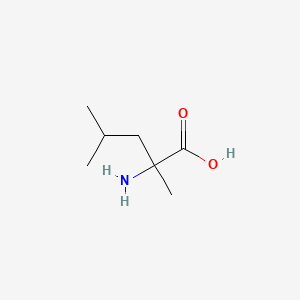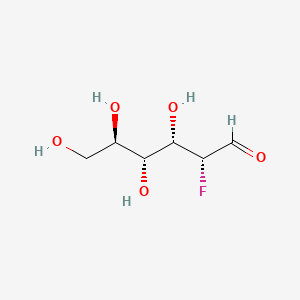
2-Deoxy-2-fluoro-D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxy-2-fluoro-D-glucose is a this compound and an aldehyde . It is functionally related to an aldehydo-D-glucose . The compound is given by intravenous injection to do positron-emission tomography for the assessment of cerebral and myocardial glucose metabolism in various physiological or pathological states including stroke and myocardial ischemia . It is also employed for the detection of malignant tumors including those of the brain, liver, and thyroid gland .
Synthesis Analysis
The reaction of [F-18]F2 with D-glucal in water proceeds sufficiently mildly at room temperature to present marked regiospecificity . After hydrolysis, analysis by Fourier-transform 19F-NMR showed the product to consist of a mixture of 2-fluoro-2-deoxy-D-glucose (2-FDG) and 2-fluoro-2-deoxy-D-mannose (2-FDM) in a 2:1 ratio, respectively .Molecular Structure Analysis
The molecular formula of this compound is C6H11FO5 . The IUPAC name is (2 R ,3 S ,4 R ,5 R )-2-fluoro-3,4,5,6-tetrahydroxyhexanal .Chemical Reactions Analysis
The phosphorylation of glucose, an initial and important step in cellular metabolism, is catalyzed by hexokinases . There are four hexokinases in mammalian tissues. Hexokinases, by converting glucose to glucose-6-phosphate, help to maintain the downhill gradient that results in the transport of glucose into cells through the facilitative glucose transporters .Physical and Chemical Properties Analysis
The molecular weight of this compound is 182.15 g/mol .Mechanism of Action
2-Deoxy-2-fluoro-D-glucose is moved into cells by glucose transporters and is then phosphorylated by hexokinase to FDG-6-phosphate . FDG-6-phosphate cannot be metabolized further in the glycolytic pathway and stays intracellularly in the cells . Tumor cells do not contain a sufficient amount of glucose-6-phosphatase to reverse the phosphorylation .
Safety and Hazards
Future Directions
In the last decade, the possibility to map glucose consumption with 2- [ 18 F]fluoro-2-deoxy-D-glucose (FDG) imaging profoundly modified the daily activity of most nuclear medicine services . Despite the notion that glucose metabolism is probably the most elementary feature of life and is shared by all living cells, the diagnostic accuracy and the predictive power of PET/CT imaging, coupled with its user-friendly procedure, configured this technique as the clinical revenue for the link between glucose consumption and cancer aggressiveness .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Deoxy-2-fluoro-D-glucose involves the conversion of D-glucose to 2-Deoxy-2-fluoro-D-glucose through a series of reactions.", "Starting Materials": [ "D-glucose", "Hydrogen fluoride", "Acetic anhydride", "Sodium acetate", "Methanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanesulfonic acid", "Tetrahydrofuran", "Triethylamine", "Dimethylformamide", "N-Bromosuccinimide", "Acetone" ], "Reaction": [ "D-glucose is reacted with hydrogen fluoride in the presence of acetic anhydride and sodium acetate to form 2,3,4,6-tetra-O-acetyl-1-fluoro-2-deoxy-D-glucose.", "The tetra-acetylated product is then treated with methanol and sodium borohydride to remove the acetyl groups and reduce the fluorine atom to a hydroxyl group, forming 2,3,4,6-tetra-O-methyl-1-deoxy-1-fluoro-D-glucose.", "The methylated product is then treated with hydrochloric acid to remove the methyl groups and form 2-deoxy-2-fluoro-D-glucose.", "The final step involves the protection of the hydroxyl group at the C-1 position with methanesulfonic acid and tetrahydrofuran, followed by reaction with N-bromosuccinimide and acetone to form the 1-bromo-2-deoxy-2-fluoro-D-glucose derivative.", "The bromo derivative is then treated with sodium hydroxide and triethylamine to remove the bromine atom and form the desired product, 2-Deoxy-2-fluoro-D-glucose." ] } | |
CAS No. |
62182-10-9 |
Molecular Formula |
C6H11FO5 |
Molecular Weight |
182.15 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6+/m1/s1 |
InChI Key |
ZCXUVYAZINUVJD-UKFBFLRUSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)F)O)O)O |
SMILES |
C(C(C(C(C(C=O)F)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-carboxy-2-(1H-imidazol-5-yl)ethyl]azanium;chloride](/img/structure/B7804730.png)
![[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;chloride](/img/structure/B7804744.png)

